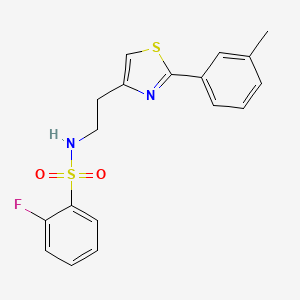

2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Vue d'ensemble

Description

2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a fluorine atom. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific biological activity .

Analyse Biochimique

Biochemical Properties

2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the sulfonamide group can interact with carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . These interactions suggest that this compound may have potential therapeutic applications in conditions related to oxidative stress and acid-base imbalances.

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound’s interaction with proteins such as NF-κB and caspases suggests that it may have anti-inflammatory and pro-apoptotic effects . Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic markers . These cellular effects highlight the compound’s potential in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites . This binding can inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the interaction . For example, the compound can inhibit carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and pro-apoptotic activities . These temporal effects suggest that the compound may be suitable for long-term therapeutic applications, provided that its stability is maintained.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have anti-inflammatory and antioxidant effects . At higher doses, it can exhibit cytotoxic effects, leading to cell death and tissue damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize the compound’s benefits while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The involvement of these metabolic pathways suggests that the compound’s pharmacokinetics can be influenced by factors affecting liver enzyme activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins such as albumin . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and the nucleus . In the mitochondria, it can modulate oxidative stress responses and apoptosis, while in the nucleus, it can influence gene expression by interacting with transcription factors and epigenetic regulators . These subcellular localization patterns highlight the compound’s potential to target specific cellular processes and pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions

2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s thiazole ring is known for its biological activity, making it a candidate for drug development and biochemical studies.

Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring.

Bleomycin: An antineoplastic drug that includes a thiazole ring.

Tiazofurin: Another antineoplastic drug with a thiazole structure.

Uniqueness

2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the thiazole ring and the benzenesulfonamide group also contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, a sulfonamide group, and a fluorine atom. These functional groups contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Several studies have demonstrated that thiazole derivatives possess significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin in certain assays .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it may inhibit tumor growth effectively, with IC50 values indicating potent activity against multiple human cancer cell lines. For example, related thiazole compounds have shown IC50 values in the low micromolar range against breast cancer (MCF-7), lung cancer (A549), and melanoma (A375) cells .

Antimicrobial Activity

A comparative study of thiazole derivatives revealed that this compound exhibited enhanced antibacterial activity. The following table summarizes the antimicrobial efficacy of selected compounds:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)... | Staphylococcus aureus | 0.008 |

| 4-fluoro-2-methyl-N-(2-(2-(p-tolyl)... | Escherichia coli | 0.015 |

| Control (Ampicillin) | Staphylococcus aureus | 0.1 |

This data suggests that the thiazole moiety significantly contributes to the antimicrobial activity of these compounds.

Anticancer Activity

In vitro studies have shown that derivatives of this compound can effectively induce apoptosis in cancer cells. The following table presents IC50 values for various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)... | MCF-7 | 1.5 |

| A549 | 1.8 | |

| A375 | 1.3 |

These findings indicate a promising potential for further development as an anticancer agent.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various thiazole derivatives, including our compound, demonstrating superior activity against resistant bacterial strains .

- Cancer Research : Another research effort focused on the anticancer properties of thiazole-based compounds, revealing mechanisms such as inhibition of cell proliferation and induction of apoptosis in human cancer cell lines .

Propriétés

IUPAC Name |

2-fluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S2/c1-13-5-4-6-14(11-13)18-21-15(12-24-18)9-10-20-25(22,23)17-8-3-2-7-16(17)19/h2-8,11-12,20H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWKPFIPSCJEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.